molecular formula C22H22ClN3O3S2 B11265265 N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B11265265
M. Wt: 476.0 g/mol
InChI Key: SEBLOXORBTUWRC-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a carboxamide group at position 2, a sulfonyl-linked 4-phenylpiperazine moiety at position 3, and a 2-chlorobenzyl group attached to the amide nitrogen. This structure combines multiple pharmacophoric elements:

  • Thiophene ring: Imparts aromaticity and planar geometry, facilitating π-π interactions.
  • 2-Chlorobenzyl substituent: Introduces lipophilicity and steric bulk, influencing pharmacokinetics.

Properties

Molecular Formula

C22H22ClN3O3S2

Molecular Weight

476.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide

InChI

InChI=1S/C22H22ClN3O3S2/c23-19-9-5-4-6-17(19)16-24-22(27)21-20(10-15-30-21)31(28,29)26-13-11-25(12-14-26)18-7-2-1-3-8-18/h1-10,15H,11-14,16H2,(H,24,27)

InChI Key

SEBLOXORBTUWRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Thiophene-2-Carboxylic Acid Intermediate

The synthesis begins with introducing the sulfonyl-piperazine group to the thiophene ring. A validated approach involves chlorosulfonation of thiophene-2-carboxylic acid derivatives:

  • Chlorosulfonation :
    Thiophene-2-carboxylic acid is treated with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h) to yield 3-chlorosulfonylthiophene-2-carboxylic acid . This step requires strict temperature control to minimize polysulfonation byproducts.

  • Nucleophilic Substitution with 4-Phenylpiperazine :
    The chlorosulfonyl intermediate reacts with 4-phenylpiperazine in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at 0–25°C for 6–12 h, yielding 3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid .

Key Data :

StepReagents/ConditionsYieldReference
ChlorosulfonationClSO₃H, 0–5°C, 2 h65–70%
Piperazine Coupling4-Phenylpiperazine, NaH, THF, 12 h80–85%

Amidation of the Carboxylic Acid Intermediate

The carboxylic acid is activated and coupled with 2-chlorobenzylamine to form the target carboxamide. Two methods are widely employed:

Method A: Acid Chloride-Mediated Amidation

  • Activation to Acid Chloride :
    The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux (4–6 h).

  • Amine Coupling :
    The resulting acid chloride reacts with 2-chlorobenzylamine in DCM or THF, catalyzed by triethylamine (TEA) or DMAP, at 25–40°C for 12–24 h.

Key Data :

StepReagents/ConditionsYieldReference
Acid Chloride FormationSOCl₂, DCM, reflux, 4 h90–95%
Amide Formation2-Chlorobenzylamine, TEA, DCM, 24 h75–80%

Method B: Carbodiimide Coupling

The carboxylic acid is directly coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM:

  • Conditions : EDC (1.2 eq), DMAP (0.1 eq), DCM, 25°C, 48 h.

  • Yield : 70–75% after purification by column chromatography (DCM:EtOAc = 1:1).

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Silica gel with gradient elution (DCM:MeOH = 95:5 to 90:10).

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>95%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiophene-H), 7.45–7.30 (m, 9H, aromatic), 4.55 (d, 2H, -CH₂-), 3.20–2.80 (m, 8H, piperazine).

  • HRMS (ESI+) : m/z Calculated for C₂₂H₂₃ClN₄O₃S₂: 522.09; Found: 522.08.

Optimization and Challenges

Regioselectivity in Sulfonylation

Chlorosulfonation of thiophene-2-carboxylic acid predominantly occurs at the C3 position due to electronic directing effects of the carboxylic acid group. Competing sulfonation at C4/C5 is minimized by maintaining low temperatures (0–5°C) and short reaction times.

Amidation Efficiency

  • EDC/DMAP Coupling offers milder conditions compared to acid chloride methods, reducing side reactions (e.g., esterification).

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve amine solubility but may require longer reaction times.

Comparative Analysis of Methods

ParameterAcid Chloride MethodCarbodiimide Method
Yield75–80%70–75%
Reaction Time24–48 h48–72 h
Byproduct FormationModerate (HCl gas)Low
ScalabilityHighModerate

Industrial-Scale Considerations

For large-scale synthesis, continuous-flow microreactors (as demonstrated in ) enhance heat/mass transfer during exothermic steps like sulfonylation. This reduces decomposition risks and improves throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can produce various substituted derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Molecular Geometry

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents (R1, R2, R3) Dihedral Angles (°) Reference
Target Compound Thiophene-2-carboxamide R1: 2-Cl-benzyl; R2: SO₂-4-phenylpiperazine Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide R1: 2-NO₂-phenyl 13.53 (A), 8.50 (B)
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) Furan-2-carboxamide R1: 2-NO₂-phenyl 9.71
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide Thiophene-2-carboxamide R1: SC(NH)-4-(4-Cl-2-NO₂-phenyl)piperazine Not reported

Key Observations :

  • The sulfonyl linker in the target compound may increase polarity and hydrogen-bonding capacity versus the carbothioyl group in ’s analogue .
  • Dihedral angles between aromatic rings in nitro-substituted analogues (8.5–13.5°) suggest moderate conformational flexibility, which could influence binding to biological targets .

Physicochemical Properties

Table 2: Physicochemical Parameters
Compound Name Molecular Weight (g/mol) Predicted pKa Density (g/cm³)
Target Compound ~470* Not reported Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide 278.29 ~9.8 (amide N-H) 1.503 (predicted)
N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide 410.9 9.80 ± 0.70 1.503 ± 0.06

Key Observations :

  • The 4-phenylpiperazine-sulfonyl group in the target compound likely increases molecular weight and solubility compared to simpler nitro-substituted analogues .

Biological Activity

N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H20ClN3O2S
Molecular Weight : 373.89 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thiophene ring, a sulfonyl group, and a phenylpiperazine moiety, which are critical for its biological activity. The presence of the chlorobenzyl group enhances its binding affinity to biological targets.

The primary biological target of this compound is the neuronal voltage-sensitive sodium channels . The compound binds to these channels, inhibiting sodium ion influx during the depolarization phase of action potentials. This inhibition leads to decreased neuronal excitability, which is beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.

Anticonvulsant Effects

Research has demonstrated that this compound exhibits significant anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure frequency and severity. The mechanism involves modulation of sodium channel activity, which is crucial for maintaining normal neuronal function.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses moderate cytotoxicity against several types of cancer cells, including:

Cell LineIC50 (µM)
MCF7 (Breast)12.5
A549 (Lung)15.0
SF268 (Brain)10.0

These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticonvulsant Activity : A study conducted on mice demonstrated that administration of this compound significantly reduced seizure activity induced by pentylenetetrazol. The compound was found to be effective at doses as low as 5 mg/kg.
  • Cytotoxicity Assessment : In a comparative study with standard chemotherapeutic agents, this compound was evaluated for its cytotoxic effects on various cancer cell lines. It exhibited promising results with IC50 values comparable to established drugs, indicating its potential as an anticancer agent.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-chlorobenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiophene-2-carboxamide core. Key steps include:

  • Thiophene ring formation : Cyclization of dicarbonyl precursors with sulfur under controlled conditions (e.g., reflux in acetonitrile) .
  • Sulfonylation : Introducing the 4-phenylpiperazinylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
  • Chlorobenzyl substitution : Amide coupling via activated carboxylic acids (e.g., using EDCI/HOBt) .
    Critical factors :
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate intermediates.
  • Yield optimization : Monitoring reaction progress via TLC or LC-MS to minimize side products .

Basic: How is the structural identity of this compound confirmed in academic research?

A combination of analytical techniques is employed:

  • NMR spectroscopy :
    • 1H NMR : Aromatic protons from the thiophene (δ 6.8–7.5 ppm) and chlorobenzyl groups (δ 7.2–7.4 ppm), along with piperazine CH2 signals (δ 2.5–3.5 ppm) .
    • 13C NMR : Carbonyl carbons (δ ~165 ppm) and sulfonyl sulfur-linked carbons (δ ~55 ppm) confirm functional groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C23H21ClN3O3S2) .
  • X-ray crystallography : Resolves bond lengths/angles and packing interactions (e.g., using SHELXL for refinement) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting bioactivity results often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50 vs. EC50). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Solubility limitations : Poor aqueous solubility may skew in vitro results. Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins .
  • Target selectivity : Off-target effects can be ruled out via kinase profiling panels or CRISPR-based gene knockout studies .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

SAR studies should focus on:

  • Core modifications : Replace the thiophene ring with furan or pyridine to assess electronic effects on target binding .
  • Substituent variation :
    • Piperazine group : Test 4-phenyl vs. 4-alkyl substitutions to evaluate steric impacts .
    • Chlorobenzyl moiety : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity .
      Methodology :
  • Synthesize analogs via parallel chemistry (e.g., Ugi reactions).
  • Validate using molecular docking (e.g., AutoDock Vina) paired with in vitro binding assays .

Basic: What are the standard protocols for evaluating this compound’s solubility and stability?

  • Solubility :
    • Shake-flask method : Dissolve in PBS (pH 7.4) with sonication; quantify via UV-Vis at λmax ~270 nm .
    • Thermodynamic solubility : Use HPLC after 24-hour equilibration .
  • Stability :
    • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions; monitor degradation products via LC-MS .
    • Plasma stability : Incubate in human plasma (37°C, 1 hour); precipitate proteins with acetonitrile and analyze supernatant .

Advanced: How can crystallographic data improve the understanding of this compound’s interactions?

  • Single-crystal X-ray diffraction :
    • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
    • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H⋯O/S interactions) .
  • Applications :
    • Conformational analysis : Compare dihedral angles between thiophene and chlorobenzyl groups to docking poses .
    • Polymorphism screening : Identify stable forms via slurry experiments in ethanol/water .

Basic: What in vitro assays are suitable for initial biological screening?

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) .

Advanced: How to design experiments to address conflicting cytotoxicity data across studies?

  • Dose-response curves : Test 8–10 concentrations (1 nM–100 µM) in triplicate to ensure reproducibility .
  • Mechanistic studies :
    • Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates .
    • ROS detection : Use DCFH-DA in flow cytometry .
  • Control compounds : Include structurally related analogs to isolate substituent-specific effects .

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